Istamycin AP -

Istamycin AP

Catalog Number: EVT-1585629
CAS Number:
Molecular Formula: C13H28N4O4
Molecular Weight: 304.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Istamycin AP is an amino sugar.
Source

Istamycin AP is produced by the fermentation of the bacterium Streptomyces tenjimariensis, which is known for its ability to synthesize various bioactive compounds. The biosynthetic pathway of Istamycin AP involves complex enzymatic processes that convert simple substrates into this pharmacologically active compound .

Classification

In terms of classification, Istamycin AP falls under the category of aminoglycoside antibiotics. These compounds are characterized by their amino-modified glycoside structures and are primarily used to treat infections caused by Gram-negative bacteria. They function by inhibiting protein synthesis in bacteria, leading to cell death.

Synthesis Analysis

Methods

The synthesis of Istamycin AP involves a multi-step biosynthetic pathway initiated by the fermentation of Streptomyces tenjimariensis. Recent studies have employed high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry to profile and quantify various congeners of istamycin, including Istamycin AP .

Technical Details

The technical details of the synthesis include:

  • Fermentation Conditions: Optimal conditions for the growth of Streptomyces tenjimariensis are crucial for maximizing yield.
  • Chromatographic Techniques: A gradient elution method using aqueous pentafluoropropionic acid and acetonitrile was utilized to separate and identify different istamycin variants .
  • Quantification: The lower limit of quantification for istamycin A was determined to be 2.2 ng/mL, indicating sensitivity in detection methods employed .
Molecular Structure Analysis

Structure

The molecular structure of Istamycin AP consists of a core 2-deoxystreptamine unit, which is characteristic of aminoglycosides. This structure is modified by various sugar moieties that contribute to its biological activity.

Data

Chemical Reactions Analysis

Reactions

Istamycin AP undergoes several chemical reactions during its biosynthesis:

  • Glycosylation: The addition of sugar moieties to the 2-deoxystreptamine backbone.
  • Modification Reactions: These include phosphorylation and acetylation that occur during the biosynthetic pathway, which can affect the antibiotic's efficacy .

Technical Details

The enzymatic reactions involved in its synthesis have been characterized through genetic studies that identify specific biosynthetic genes responsible for these modifications. For example, enzymes such as aminotransferases play crucial roles in converting precursor molecules into their active forms .

Mechanism of Action

Process

The mechanism by which Istamycin AP exerts its antibacterial effects involves binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional or toxic proteins.

Data

Research indicates that aminoglycosides like Istamycin AP exhibit bactericidal activity against a range of Gram-negative bacteria. The binding affinity and specificity can vary based on structural modifications present in different aminoglycosides .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in water due to its polar amino groups.
  • Stability: Stability can be influenced by pH and temperature conditions during storage.

Chemical Properties

  • pH Sensitivity: The activity may vary with changes in pH; aminoglycosides are typically more stable at neutral pH levels.
  • Reactivity: The presence of amino groups allows for further chemical modifications that can enhance or alter its antibacterial properties.

Relevant data on these properties remain limited but indicate that maintaining optimal conditions is essential for preserving efficacy .

Applications

Scientific Uses

Istamycin AP holds promise as a therapeutic agent against bacterial infections, particularly those caused by resistant strains. Its applications extend beyond clinical use; it also serves as a valuable tool in microbiological research for studying bacterial resistance mechanisms and antibiotic interactions.

Historical Discovery & Taxonomic Context of Istamycin AP

Emergence of Istamycins in Aminoglycoside Research

Istamycins emerged as a novel class of 2-deoxy-streptamine (2-DOS) aminoglycoside antibiotics during the late 1970s, discovered through systematic screening of marine actinomycetes. Initial research spearheaded by Umezawa’s group identified istamycins A and B from Streptomyces tenjimariensis SS-939 (isolated from marine sediment near Ise Bay, Japan) [5]. These compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains—attributed to their unique 1,4-diaminocyclitol core and pseudodisaccharide structures [2] [9]. Early studies emphasized their structural distinction from classical aminoglycosides like gentamicin, as istamycins lacked the 3-hydroxyl group in the cyclitol moiety, altering their ribosomal binding and resistance profiles [7].

Production optimization studies revealed that istamycin yields were highly dependent on fermentation conditions. Starch as a carbon source and soybean meal as a nitrogen source maximized titers (e.g., 200–300 mg/L), while glucose or rapidly metabolized nitrogen sources suppressed biosynthesis. Notably, palmitate supplementation (0.2%) doubled antibiotic output, suggesting lipid-mediated regulation of biosynthetic enzymes [2].

Table 1: Key Nutritional Factors for Istamycin Production in S. tenjimariensis

FactorOptimal ConditionEffect on Yield
Carbon SourceStarchMaximizes production (↑ 100%)
Nitrogen SourceSoybean mealSustains prolonged biosynthesis
Lipid Supplement0.2% PalmitateDoubles output (↑ 200%)
Inhibitory CarbonGlucose/MaltoseReduces yield (↓ 80–90%)

Taxonomic Identification of Streptomyces tenjimariensis as the Producing Organism

Streptomyces tenjimariensis (ATCC 31603) was taxonomically established as the sole producer of istamycin congeners. Initial classification relied on morphological traits (gray aerial mycelia, spiral spore chains) and biochemical assays [3]. Genetic studies later confirmed its uniqueness via:

  • Plasmid Profiling: Strains carrying large plasmids (>20 kb) consistently produced istamycins, and plasmid-curing eliminated biosynthesis—indicating chromosomal integration or essential regulatory functions [5].
  • 16S rRNA Phylogeny: Positioned within the Streptomyces lavendulae subclade, sharing 98.7% similarity with S. virginiae but distinguished by secondary metabolite genes [6].
  • Genomic Mining: The 8.2 Mb genome harbors a 32-kb istamycin biosynthetic gene cluster (BGC) encoding glycosyltransferases (IstM), dehydrogenases (IstE), and epimerases. This BGC shares 68% homology with the fortimicin cluster in Micromonospora olivasterospora but includes unique genes for C-1 and C-3 amination [3] [7].

Self-resistance mechanisms in S. tenjimariensis involve ribosomal RNA methyltransferases (IstR) that dimethylate 16S rRNA, preventing self-binding of istamycins while conferring cross-resistance to other 4,6-disubstituted aminoglycosides [5] [7].

Table 2: Key Features of the Istamycin Biosynthetic Gene Cluster

GeneFunctionDomain/MechanismHomology (%)
istMGlycosyltransferaseGT-B fold, UDP-GlcNAc transfer72% (Fortimicin)
istEC-6' DehydrogenaseFAD-dependent oxidationUnique
istPPhosphataseDephosphorylation of intermediates65% (Neomycin)
istR16S rRNA methyltransferaseG1405 dimethylation58% (Tobramycin)

Chronological Evolution of Istamycin Congener Characterization

Istamycin research progressed through three phases of congener identification:

  • Early Isolates (1979–1982): Istamycins A and B were first isolated by Okami et al. (1979) using ion-exchange chromatography. By 1982, five additional derivatives (A0, B0, X0, Y0) were characterized, revealing structural variations at C-1 (methylation) and C-3 (epimerization) [5] [9].
  • Advanced Profiling (2016–2018): HPLC-ESI-MS/MS analyses by Huong et al. identified 16 istamycin congeners from S. tenjimariensis fermentations. Istamycin AP—a late-eluting, low-abundance congener—was quantified at <0.5% of total yield. It features a C-1 demethylated cyclitol and 2′-N-formimidoylation, confirmed by m/z 389.2638 [M+H]⁺ and MS/MS fragments at m/z 227.1 (aglycone) and 162.1 (sugar) [1] [8].
  • Epimer Separation: Macrocyclic glycopeptide chiral columns resolved five epimeric pairs (e.g., istamycins A/A1, B/B1). Istamycin AP co-eluted with FU-10—indicating shared stereochemistry at C-3′—but was differentiated via formimidoyl-specific neutral loss of 28 Da [8].

Istamycin AP’s biosynthetic role was clarified through mutant studies:

  • ΔistE mutants accumulated FU-10 (a pseudodisaccharide precursor), confirming IstE as a C-6′ dehydrogenase essential for AP formation.
  • IstM glycosyltransferase utilized UDP-GlcNAc to form FU-10 from 2-DOIA, establishing AP as a downstream product via amination and formimidoylation [3] [7].

Table 3: Evolutionary Timeline of Istamycin Congener Discovery

YearCongeners IdentifiedAnalytical MethodStructural Features
1979A, BIon-exchange chromatographyC-1 methylated cyclitol core
1982A0, B0, X0, Y0Preparative TLC, NMRC-1 demethylation; C-3′ epimerization
2016A1–A3, B1–B3, C0–C1, FU-10, APHPLC-ESI-MS/MS, chiral columns2′-N-formimidoylation; 6′-dehydrogenation

Complete list of compounds mentioned: Istamycin A, B, A0, B0, A1, B1, A2, A3, B3, C, C0, C1, X0, Y0, FU-10, AP

Properties

Product Name

Istamycin AP

IUPAC Name

(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol

Molecular Formula

C13H28N4O4

Molecular Weight

304.39 g/mol

InChI

InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3/t6-,7+,8-,9+,10-,11+,12+,13+/m0/s1

InChI Key

CPVYVUXPFHPEFB-LJKYVLQWSA-N

Canonical SMILES

CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O

Isomeric SMILES

CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)O

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